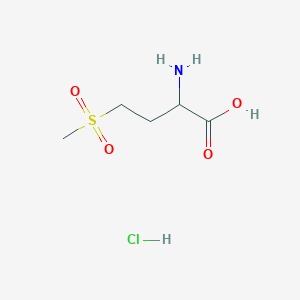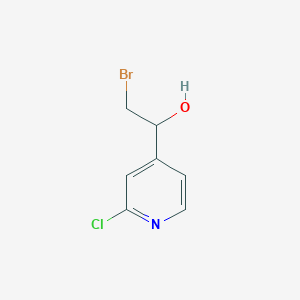
2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H7BrClNO It is a derivative of pyridine, featuring both bromine and chlorine substituents on the ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-ol typically involves the bromination of 1-(2-chloropyridin-4-yl)ethan-1-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding ethan-1-ol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: 2-Bromo-1-(2-chloropyridin-4-yl)ethanone.
Reduction: 2-Chloro-1-(2-chloropyridin-4-yl)ethan-1-ol.
Substitution: 2-Amino-1-(2-chloropyridin-4-yl)ethan-1-ol or 2-Thio-1-(2-chloropyridin-4-yl)ethan-1-ol.
Scientific Research Applications
2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-chloropyridin-4-yl)ethanone
- 2-Chloro-1-(2-chloropyridin-4-yl)ethan-1-ol
- 2-Amino-1-(2-chloropyridin-4-yl)ethan-1-ol
- 2-Thio-1-(2-chloropyridin-4-yl)ethan-1-ol
Uniqueness
2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-ol is unique due to its specific combination of bromine, chlorine, and hydroxyl functional groupsIts ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
23794-17-4 |
|---|---|
Molecular Formula |
C7H7BrClNO |
Molecular Weight |
236.49 g/mol |
IUPAC Name |
2-bromo-1-(2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3,6,11H,4H2 |
InChI Key |
YGXJOJWYXZQESD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(CBr)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


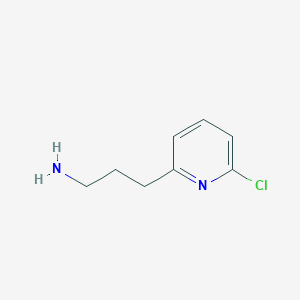
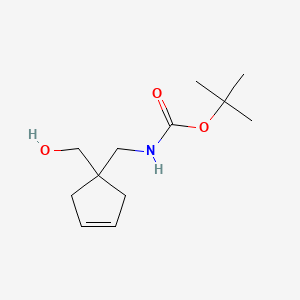
![o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B13590682.png)
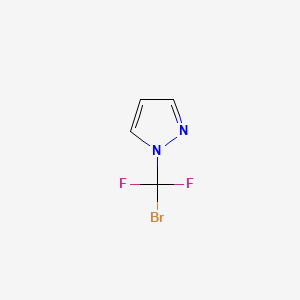
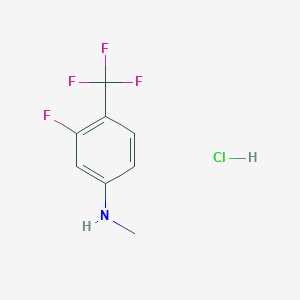
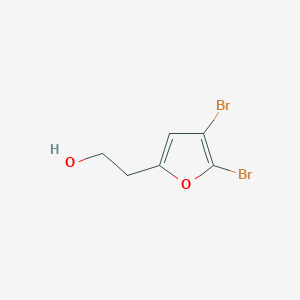

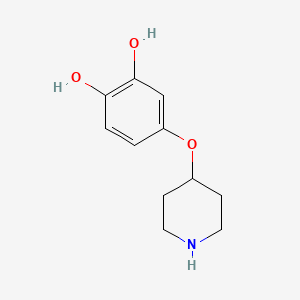
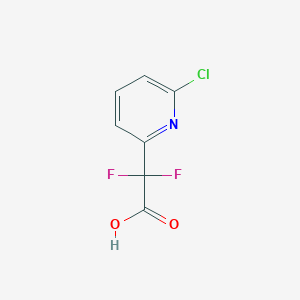
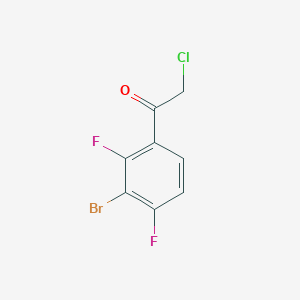
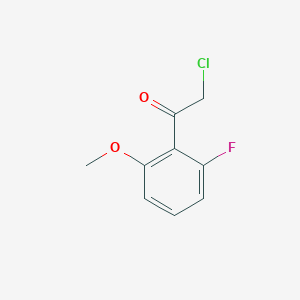
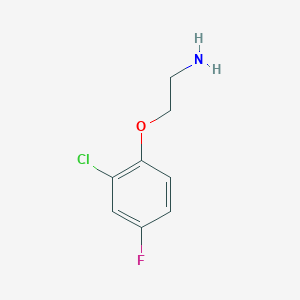
![6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13590743.png)
